molecular formula C7H7ClN2S B8749698 7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Cat. No. B8749698
M. Wt: 186.66 g/mol
InChI Key: PISBCWKSSFGZFV-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

7-Chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one (1.2 g, 5.98 mmol) was suspended in THF (5.0 mL), cooled to 0° C. and treated with BH3-THF (47.8 mL, 47.8 mmol, 1.0M in THF). The reaction was stirred at rt for 30 min and heated at 45° C. for 2 h. At this time more BH3-THF (47.8 mL, 47.8 mmol, 1.0M in THF) was added and the reaction was heated at 45° C. for 16 h. The reaction was then treated with 100 mL of MeOH and it was refluxed for 30 min. After this time the reaction was cooled to rt and acidified to pH 2 with aqueous HCl. The reaction was then basified to pH 14 with aqueous NaOH and the mixture was then extracted with EtOAc (3×80 mL). The separated organic layer was dried over MgSO4, filtered and evaporated in vacuo. The resulting white solid was triturated with hot EtOAc and the mixture was allowed to cool to rt for 20 min. After filtration, the precipitate was dried over MgSO4 and evaporated in vacuo to give 7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.60 (1H, d, J=2.3 Hz), 6.85 (1H, d, J=2.2 Hz), 6.52 (1H, t, J=3.0 Hz), 3.43-3.50 (2H, m), 3.04-3.15 (2H, m). Mass Spectrum (ESI) m/e=187.0 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
47.8 mL
Type
reactant
Reaction Step Two
Quantity
47.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[N:11][C:5]2[S:6][CH2:7][C:8](=O)[NH:9][C:4]=2[CH:3]=1.B.C1COCC1.Cl.[OH-].[Na+]>C1COCC1.CO>[Cl:1][C:2]1[CH:12]=[N:11][C:5]2[S:6][CH2:7][CH2:8][NH:9][C:4]=2[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC2=C(SCC(N2)=O)N=C1
Step Two
Name
Quantity
47.8 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
47.8 mL
Type
reactant
Smiles
B.C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 45° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 45° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with EtOAc (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting white solid was triturated with hot EtOAc
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
After filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the precipitate was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC2=C(SCCN2)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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